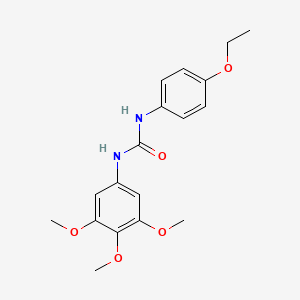![molecular formula C16H16N2O3S B5803198 methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as MMB or MMBz, and it is a member of the benzamide family. The synthesis method of MMB involves the reaction of 2-aminobenzoic acid with methyl 2-bromoacetate, followed by the reaction with 2-(methylthio)aniline.
Mecanismo De Acción
The mechanism of action of MMB is not fully understood. However, it has been suggested that MMB may interact with the active site of protein tyrosine phosphatases, leading to the inhibition of their activity. MMB may also interact with the hydrophobic pocket of proteins, leading to the stabilization of protein-ligand interactions.
Biochemical and Physiological Effects:
MMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. MMB has also been shown to induce apoptosis in cancer cells. Additionally, MMB has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMB in lab experiments is its high selectivity for protein tyrosine phosphatases. Additionally, MMB has a high binding affinity for proteins, making it a useful tool for the detection of protein-ligand interactions. However, one limitation of using MMB is its low solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
For the use of MMB in scientific research include the development of MMB-based inhibitors for the treatment of cancer and the synthesis of MMB analogs for the development of more potent and selective inhibitors of protein tyrosine phosphatases.
Métodos De Síntesis
The synthesis of MMB involves several steps. First, 2-aminobenzoic acid is reacted with methyl 2-bromoacetate to form methyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with 2-(methylthio)aniline to form MMB. The overall yield of this reaction is around 60%.
Aplicaciones Científicas De Investigación
MMB has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of protein-ligand interactions. MMB has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, MMB has been used as a potential inhibitor of protein tyrosine phosphatases.
Propiedades
IUPAC Name |
methyl 2-[(2-methylsulfanylphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-15(19)11-7-3-4-8-12(11)17-16(20)18-13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVRFISRCCWYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[2-(methylsulfanyl)phenyl]carbamoyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)

![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)

![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)